1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide
Brand Name: Vulcanchem
CAS No.: 101077-29-6
VCID: VC0010868
InChI: InChI=1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1
SMILES: C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-]
Molecular Formula: C14H20INO
Molecular Weight: 345.22 g/mol

1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide

CAS No.: 101077-29-6

Main Products

VCID: VC0010868

Molecular Formula: C14H20INO

Molecular Weight: 345.22 g/mol

1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide - 101077-29-6

CAS No. 101077-29-6
Product Name 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide
Molecular Formula C14H20INO
Molecular Weight 345.22 g/mol
IUPAC Name (1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanol;iodide
Standard InChI InChI=1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1
Standard InChIKey WKZGBPJVYLCXAF-UHFFFAOYSA-M
SMILES C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-]
Canonical SMILES C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-]
Synonyms 1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide
PubChem Compound 461842
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator